molecular formula C13H14N4O B4261046 5-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole

5-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B4261046
M. Wt: 242.28 g/mol
InChI Key: KDBMDXQORREMBZ-KXUCPTDWSA-N
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Description

5-[(1R,2R,4R)-2-bicyclo[221]hept-5-enyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique bicyclic structure and the presence of an oxadiazole ring

Properties

IUPAC Name

5-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-17-6-11(14-7-17)12-15-13(18-16-12)10-5-8-2-3-9(10)4-8/h2-3,6-10H,4-5H2,1H3/t8-,9+,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBMDXQORREMBZ-KXUCPTDWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=NOC(=N2)C3CC4CC3C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C2=NOC(=N2)[C@@H]3C[C@H]4C[C@@H]3C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality material.

Chemical Reactions Analysis

Types of Reactions

5-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The oxadiazole ring allows for substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of functionalized derivatives.

Scientific Research Applications

5-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1R,2S,4R*)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(1H-imidazol-4-yl)-1,2,4-oxadiazole**
  • 5-[(1R,2S,4R*)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole**

Uniqueness

The uniqueness of 5-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from similar compounds with slight structural variations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole

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